molecular formula C7H6BrN3 B581494 7-Bromo-1H-indazol-3-amine CAS No. 1234616-28-4

7-Bromo-1H-indazol-3-amine

Cat. No.: B581494
CAS No.: 1234616-28-4
M. Wt: 212.05
InChI Key: ADBDLGMVAZJRKR-UHFFFAOYSA-N
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Description

7-Bromo-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 7th position and an amino group at the 3rd position makes this compound a unique and valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indazol-3-amine typically involves the bromination of 1H-indazole followed by the introduction of an amino group at the 3rd position. One common method involves the use of bromine or a brominating agent to achieve regioselective bromination. The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or amines under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-indazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted indazoles
  • Nitroso or nitro derivatives
  • Hydrazine derivatives
  • Biaryl or heteroaryl compounds

Scientific Research Applications

7-Bromo-1H-indazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Bromo-1H-indazol-3-amine
  • 4-Chloro-1H-indazol-3-amine
  • 6-Nitro-1H-indazol-3-amine

Comparison: 7-Bromo-1H-indazol-3-amine is unique due to the specific positioning of the bromine atom and the amino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

7-bromo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDLGMVAZJRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720969
Record name 7-Bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-28-4
Record name 7-Bromo-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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